Cas no 129306-15-6 (Ethyl (1-tert-butoxycarbonylamino-1-cyclopropylcarbonylamino)acetate)

Ethyl (1-tert-butoxycarbonylamino-1-cyclopropylcarbonylamino)acetate 化学的及び物理的性質
名前と識別子
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- SB32667
- [(1-tert-Butoxycarbonylamino-cyclopropanecarbonyl)-amino]-acetic acid ethyl ester
- Ethyl (1-tert-butoxycarbonylamino-1-cyclopropylcarbonylamino)acetate
- Ethyl (1-((tert-butoxycarbonyl)amino)cyclopropane-1-carbonyl)glycinate
- ethyl 2-[[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropanecarbonyl]amino]acetate
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- MDL: MFCD32067016
- インチ: 1S/C13H22N2O5/c1-5-19-9(16)8-14-10(17)13(6-7-13)15-11(18)20-12(2,3)4/h5-8H2,1-4H3,(H,14,17)(H,15,18)
- InChIKey: YHKMTOYGLTZSPI-UHFFFAOYSA-N
- ほほえんだ: O=C(C1(CC1)NC(=O)OC(C)(C)C)NCC(=O)OCC
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 20
- 回転可能化学結合数: 8
- 複雑さ: 396
- 疎水性パラメータ計算基準値(XlogP): 0.9
- トポロジー分子極性表面積: 93.7
Ethyl (1-tert-butoxycarbonylamino-1-cyclopropylcarbonylamino)acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D967047-1g |
[(1-tert-Butoxycarbonylamino-cyclopropanecarbonyl)-amino]-acetic acid ethyl ester |
129306-15-6 | 95% | 1g |
$1115 | 2024-07-28 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 10R0733-5g |
[(1-tert-Butoxycarbonylamino-cyclopropanecarbonyl)-amino]-acetic acid ethyl ester |
129306-15-6 | 96% | 5g |
25424.31CNY | 2021-05-08 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 10R0733-50mg |
[(1-tert-Butoxycarbonylamino-cyclopropanecarbonyl)-amino]-acetic acid ethyl ester |
129306-15-6 | 96% | 50mg |
1034.61CNY | 2021-05-08 | |
eNovation Chemicals LLC | D967047-250mg |
[(1-tert-Butoxycarbonylamino-cyclopropanecarbonyl)-amino]-acetic acid ethyl ester |
129306-15-6 | 95% | 250mg |
$370 | 2024-07-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1411210-250mg |
[(1-tert-Butoxycarbonylamino-cyclopropanecarbonyl)-amino]-acetic acid ethyl ester |
129306-15-6 | 98% | 250mg |
¥3960.00 | 2024-08-09 | |
eNovation Chemicals LLC | D967047-100mg |
[(1-tert-Butoxycarbonylamino-cyclopropanecarbonyl)-amino]-acetic acid ethyl ester |
129306-15-6 | 95% | 100mg |
$255 | 2025-02-21 | |
eNovation Chemicals LLC | D967047-250mg |
[(1-tert-Butoxycarbonylamino-cyclopropanecarbonyl)-amino]-acetic acid ethyl ester |
129306-15-6 | 95% | 250mg |
$370 | 2025-02-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1411210-1g |
[(1-tert-Butoxycarbonylamino-cyclopropanecarbonyl)-amino]-acetic acid ethyl ester |
129306-15-6 | 98% | 1g |
¥10444.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1411210-50mg |
[(1-tert-Butoxycarbonylamino-cyclopropanecarbonyl)-amino]-acetic acid ethyl ester |
129306-15-6 | 98% | 50mg |
¥1623.00 | 2024-08-09 | |
eNovation Chemicals LLC | D967047-500mg |
[(1-tert-Butoxycarbonylamino-cyclopropanecarbonyl)-amino]-acetic acid ethyl ester |
129306-15-6 | 95% | 500mg |
$610 | 2025-02-25 |
Ethyl (1-tert-butoxycarbonylamino-1-cyclopropylcarbonylamino)acetate 関連文献
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
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Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
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5. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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7. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
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10. Book reviews
Ethyl (1-tert-butoxycarbonylamino-1-cyclopropylcarbonylamino)acetateに関する追加情報
Comprehensive Guide to Ethyl (1-tert-butoxycarbonylamino-1-cyclopropylcarbonylamino)acetate (CAS No. 129306-15-6)
Ethyl (1-tert-butoxycarbonylamino-1-cyclopropylcarbonylamino)acetate (CAS No. 129306-15-6) is a specialized organic compound widely utilized in pharmaceutical and agrochemical research. This ester derivative plays a crucial role in the synthesis of bioactive molecules, particularly in the development of novel peptide mimetics and small-molecule inhibitors. Its unique structure, featuring both tert-butoxycarbonyl (Boc) and cyclopropylcarbonyl groups, makes it a versatile building block in modern medicinal chemistry.
The compound's molecular formula is C13H22N2O5, with a molecular weight of 286.33 g/mol. Researchers value Ethyl (1-Boc-amino-1-cyclopropylcarbonylamino)acetate for its stability under various reaction conditions, making it ideal for multi-step synthetic pathways. Recent trends in drug discovery have increased demand for such protected amino acid derivatives, as they enable precise control over molecular architecture in target-oriented synthesis.
In pharmaceutical applications, this compound serves as a key intermediate for creating protease inhibitors and enzyme modulators. The cyclopropyl moiety contributes to enhanced metabolic stability in drug candidates, while the Boc-protected amine allows for selective deprotection during synthesis. These features align with current industry focus on developing longer-acting therapeutics and targeted drug delivery systems.
The agrochemical sector utilizes Ethyl (1-tert-butoxycarbonylamino-1-cyclopropylcarbonylamino)acetate in designing novel plant growth regulators and pest control agents. Its structural components contribute to improved photostability and soil persistence in agricultural formulations. With growing emphasis on sustainable agriculture, researchers are exploring derivatives of this compound for developing environmentally friendly crop protection solutions.
From a synthetic chemistry perspective, this compound demonstrates excellent compatibility with peptide coupling reagents and transition metal catalysts. The ethyl ester group provides a convenient handle for further functionalization through hydrolysis or transesterification reactions. Recent publications highlight its use in click chemistry applications and bioconjugation strategies, particularly in the development of antibody-drug conjugates (ADCs).
Quality control of Ethyl (1-Boc-amino-1-cyclopropylcarbonylamino)acetate typically involves HPLC analysis with UV detection, ensuring high purity (>98%) for research applications. Storage recommendations include protection from moisture at 2-8°C in amber glass containers. These handling protocols align with current GMP standards for pharmaceutical intermediates.
The global market for such specialized intermediates shows steady growth, driven by increasing R&D investment in precision medicine and green chemistry initiatives. Suppliers offering custom synthesis services for Ethyl (1-tert-butoxycarbonylamino-1-cyclopropylcarbonylamino)acetate are expanding their capabilities to meet demand from both academic and industrial researchers.
Analytical characterization of this compound typically includes 1H NMR, 13C NMR, and mass spectrometry data. The Boc-protecting group shows characteristic signals in the 1.4 ppm region (9H, s) in proton NMR, while the cyclopropyl protons appear as distinct multiplets between 0.5-1.5 ppm. These spectral features facilitate quick identification and purity assessment.
Recent patent literature reveals innovative applications of Ethyl (1-Boc-amino-1-cyclopropylcarbonylamino)acetate derivatives in kinase inhibitor development and immune-oncology therapeutics. The compound's modular structure allows for systematic variation of pharmacophores, addressing current challenges in drug resistance and selectivity optimization.
Environmental and safety assessments indicate that Ethyl (1-tert-butoxycarbonylamino-1-cyclopropylcarbonylamino)acetate requires standard laboratory precautions. While not classified as hazardous under current regulations, proper personal protective equipment (PPE) including gloves and safety glasses is recommended during handling, reflecting modern laboratory safety practices.
The compound's solubility profile includes good dissolution in common organic solvents like dichloromethane, ethyl acetate, and dimethylformamide (DMF), but limited water solubility. This property makes it particularly useful for solid-phase peptide synthesis (SPPS) and other solution-phase reactions where water interference must be minimized.
Future research directions for Ethyl (1-Boc-amino-1-cyclopropylcarbonylamino)acetate include exploration of its enantiopure forms for chiral drug synthesis and development of continuous flow processes for its production. These advancements align with industry movements toward stereoselective synthesis and process intensification technologies.
For researchers sourcing this material, technical specifications should include detailed information on enantiomeric purity (when applicable), residual solvent content, and heavy metal analysis. These parameters have become increasingly important in quality-by-design (QbD) approaches to pharmaceutical development.
The synthesis of Ethyl (1-tert-butoxycarbonylamino-1-cyclopropylcarbonylamino)acetate typically involves sequential protection of the amine functionalities followed by esterification. Recent process optimization efforts have focused on atom economy and waste reduction, responding to the chemical industry's emphasis on green chemistry principles.
In conclusion, Ethyl (1-Boc-amino-1-cyclopropylcarbonylamino)acetate (CAS No. 129306-15-6) represents a valuable tool for medicinal chemists and researchers across multiple disciplines. Its unique structural features and synthetic versatility position it as an important building block in contemporary drug discovery and agrochemical innovation. As research trends continue to evolve toward more complex molecular architectures, demand for such specialized intermediates is expected to grow accordingly.
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